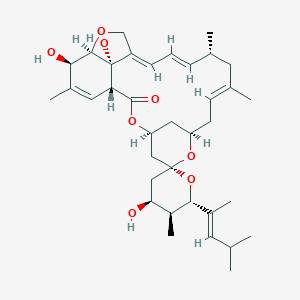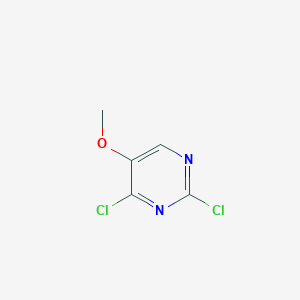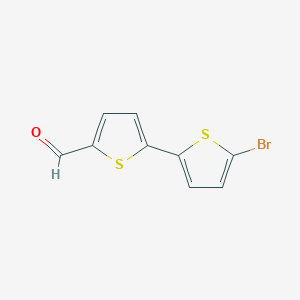
2-(3-Nitropyridin-2-yl)sulfanylpropansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Nitropyridin-2-yl)thio)propanoic acid is a derivative of nitropyridine, known for its diverse applications in the fields of chemistry and biology. This compound is characterized by its molecular formula C₈H₈N₂O₄S and a molecular weight of 228.23 g/mol . It is often used in various chemical reactions due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
2-((3-Nitropyridin-2-yl)thio)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 2-((3-Nitropyridin-2-yl)thio)propanoic acid typically involves the reaction of 3-nitropyridine-2-thiol with 2-bromopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Analyse Chemischer Reaktionen
2-((3-Nitropyridin-2-yl)thio)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles like amines or thiols.
Wirkmechanismus
The mechanism of action of 2-((3-Nitropyridin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also inhibit certain enzymes or disrupt cellular pathways, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
2-((3-Nitropyridin-2-yl)thio)propanoic acid can be compared with other similar compounds such as:
3-((2-(Pyridin-4-yl)ethyl)thio)propanoic acid: This compound has a similar structure but differs in the position of the pyridine ring and the substituents attached to it.
2-((3-Nitropyridin-2-yl)thio)acetic acid: This compound has a similar nitropyridine moiety but differs in the length of the carbon chain attached to the sulfur atom.
The uniqueness of 2-((3-Nitropyridin-2-yl)thio)propanoic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(3-nitropyridin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-5(8(11)12)15-7-6(10(13)14)3-2-4-9-7/h2-5H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNTVKNHDLQJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369451 |
Source


|
| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100638-02-6 |
Source


|
| Record name | 2-[(3-Nitropyridin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)


